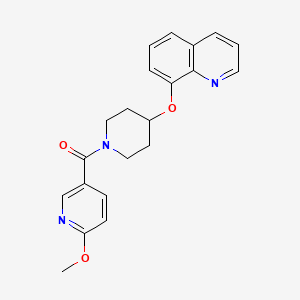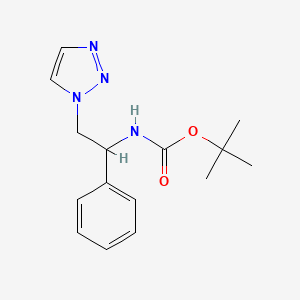
tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate” is a complex organic molecule. It contains a tert-butyl group, a phenyl group, a 1,2,3-triazole ring, and a carbamate group .
Molecular Structure Analysis
The exact molecular structure would require experimental determination, such as X-ray crystallography . The compound likely has a complex 3D structure due to the presence of the triazole ring and phenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carbamate group. The triazole ring is often involved in click chemistry reactions . The carbamate group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its functional groups. For example, the presence of the carbamate group could potentially make the compound polar .Scientific Research Applications
Structural Analysis and Bonding Characteristics
Research conducted by Brauer et al. (1988) on carbamate and triazene bonds provides insights into the structural characteristics and bonding features of related compounds. The study highlights the unusual short N-CF3 bond in the carbamate and the planarity of certain molecular sections, suggesting implications for the reactivity and stability of similar carbamates (Brauer, Burger, Pawelke, & Wilke, 1988).
Synthesis and Biological Activity
Another aspect of research focuses on the synthesis and potential biological activity of carbamate derivatives. Chalina, Chakarova, and Staneva (1998) explored the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, evaluating their antiarrhythmic and hypotensive properties. This study underscores the versatility of carbamates in medicinal chemistry, though the specific compound tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate was not directly examined (Chalina, Chakarova, & Staneva, 1998).
Intermediate in Synthetic Methods
Further, Zhao et al. (2017) reported on a synthetic method involving tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate as an important intermediate for producing omisertinib (AZD9291), showcasing its relevance in the synthesis of targeted cancer therapies. The optimization of the synthesis process and the high yield obtained highlight the compound's utility in pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).
Dyeing Performance and Material Science
In the field of materials science, Wang et al. (2021) investigated the synthesis of novel bisazo disperse dyes based on butane-1,4-diyl bis(ethyl(phenyl)carbamate), demonstrating the compound's application in enhancing the dyeing performance on polyethylene terephthalate (PET) fabrics. This research indicates the potential of carbamate derivatives in improving textile manufacturing processes (Wang, Gao, Hou, Xie, & Song, 2021).
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-phenyl-2-(triazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)17-13(11-19-10-9-16-18-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPDYMMIATYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CN=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2616104.png)
![(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2616105.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2616108.png)
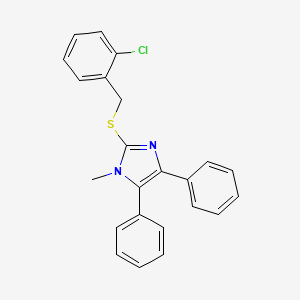
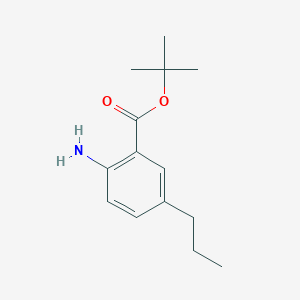
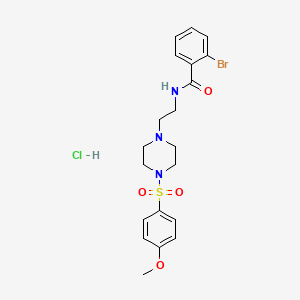
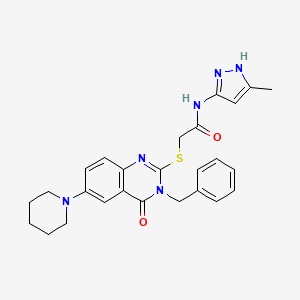
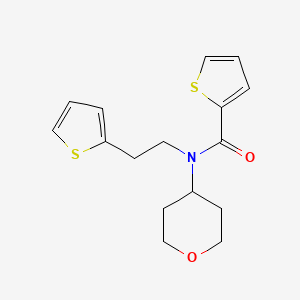
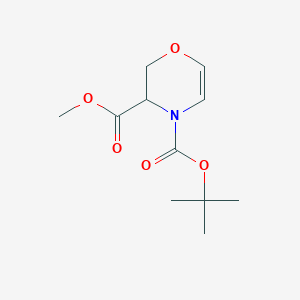
![2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2616122.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2616123.png)
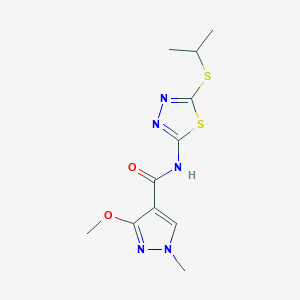
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616126.png)
